KRAS inhibitor-10 is a targeted therapeutic agent specifically designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog protein, commonly known as K-Ras. This protein plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are frequently implicated in various cancers, including pancreatic, colorectal, and lung cancers. The development of KRAS inhibitors represents a significant advancement in cancer treatment, aiming to disrupt the aberrant signaling caused by mutated KRAS proteins.
KRAS inhibitor-10 is classified as a small molecule inhibitor. It targets the mutant forms of the K-Ras protein, particularly those associated with oncogenic mutations such as G12C. The inhibitor's design is based on structural biology studies that elucidate the binding sites and conformational changes of K-Ras when it interacts with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) .
The synthesis of KRAS inhibitor-10 involves several key steps:
KRAS inhibitor-10 features a unique molecular structure designed to fit into the active site of the K-Ras protein. Its structure includes:
The molecular formula and exact structural data can be derived from crystallographic studies that show how the inhibitor binds to its target .
The primary chemical reaction involving KRAS inhibitor-10 is its binding to the K-Ras protein. This interaction can be described as follows:
The mechanism of action for KRAS inhibitor-10 involves several steps:
KRAS inhibitor-10 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into a drug suitable for clinical use .
KRAS inhibitor-10 has significant applications in cancer research and therapy:
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) stands as the most frequently mutated oncogene in human cancers, driving approximately 25% of all malignancies. Its mutations exhibit pronounced tissue-specific distribution: pancreatic ductal adenocarcinoma (88–90%), colorectal cancer (45–50%), and non-small cell lung cancer (30–35%) display the highest prevalence [1] [9]. These mutations are predominantly missense substitutions at codons 12 (83%), 13 (14%), and 61 (2%), which constitutively activate KRAS by impairing GTP hydrolysis and locking it in a GTP-bound state [3] [9]. Biochemically, distinct mutations activate divergent downstream pathways; for example, KRAS G12D favors phosphoinositide 3-kinase signaling, while G12C and G12V activate rapidly accelerated fibrosarcoma signaling [4] [9]. This heterogeneity underpins the oncogene’s role in promoting uncontrolled proliferation, metabolic reprogramming, and immune evasion [1] [5].
Table 1: KRAS Mutation Frequencies in Major Cancers
Cancer Type | Mutation Frequency (%) | Predominant Mutations |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 88–90 | G12D (40%), G12V (32%) |
Colorectal Cancer | 45–50 | G12D (29%), G13D (18%) |
Non-Small Cell Lung Cancer | 30–35 | G12C (44% in smokers), G12D (56% in non-smokers) |
Cholangiocarcinoma | ~20 | G12D, G12V |
For over four decades, KRAS was deemed "undruggable" due to its structural features: a smooth surface lacking deep hydrophobic pockets, picomolar affinity for GTP, and rapid GTP turnover rates (~0.01 sec⁻¹) that thwart competitive inhibition [6] [8]. Early strategies focused on downstream effectors (e.g., mitogen-activated protein kinase kinase inhibitors) or membrane localization (e.g., farnesyltransferase inhibitors), but these failed clinically due to pathway reactivation and compensatory mechanisms [1] [8]. The breakthrough emerged in 2013 with the discovery of a cryptic allosteric pocket adjacent to the switch-II region of KRAS G12C. This pocket enabled covalent inhibitors like sotorasib and adagrasib to bind the mutant cysteine residue, trapping KRAS in an inactive GDP-bound state [3] [9]. Despite efficacy in non-small cell lung cancer, these allele-specific agents showed limited activity in colorectal and pancreatic cancers due to co-occurring genetic alterations and adaptive resistance [1] [3].
KRAS inhibitor-10 represents a paradigm shift by adopting a mutation-agnostic targeting strategy. Unlike covalent inhibitors restricted to G12C, this compound aims to inhibit diverse KRAS mutants (G12D, G12V, G13D) and wild-type isoforms through dual mechanisms:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2